5-(4-ethylphenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
5-(4-ETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d][1,2,3]triazole core with ethylphenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form the triazole ring. The reaction conditions usually require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-ETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-ETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine (m-MTDATA): A starburst π-conjugated molecule used in optoelectronic devices.
Triphenylamine (TPA): A simpler molecule that serves as a building block for more complex structures like m-MTDATA.
Uniqueness
5-(4-ETHYLPHENYL)-1-[(3-METHYLPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is unique due to its specific combination of substituents and the triazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-3-[(3-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-7-9-16(10-8-14)24-19(25)17-18(20(24)26)23(22-21-17)12-15-6-4-5-13(2)11-15/h4-11,17-18H,3,12H2,1-2H3 |
InChI Key |
LQERDMJHYPOABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC(=C4)C |
Origin of Product |
United States |
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